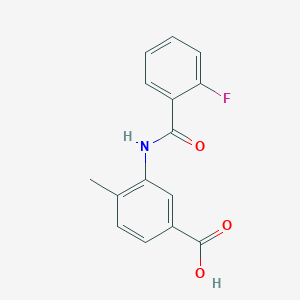

3-(2-Fluorobenzamido)-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-fluorobenzoyl)amino]-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-9-6-7-10(15(19)20)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUKNYHUSZCLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Fluorobenzamido 4 Methylbenzoic Acid

Retrosynthetic Analysis of the 3-(2-Fluorobenzamido)-4-methylbenzoic Acid Scaffold

A retrosynthetic analysis of this compound logically disconnects the molecule at its most synthetically accessible points. The most apparent disconnection is at the amide bond, which is a common and reliable linkage to form in organic synthesis. This leads to two primary precursor molecules: an aminobenzoic acid derivative and a fluorinated benzoyl derivative.

This retrosynthetic approach simplifies the complex target molecule into two more readily available or synthesizable starting materials. The forward synthesis, therefore, involves the coupling of these two fragments.

Direct Synthesis Routes to this compound

The direct synthesis of this compound predominantly involves the formation of the central amide linkage between a substituted aminobenzoic acid and a fluorinated benzoic acid derivative.

The key step in the synthesis of this compound is the formation of the amide bond. A prevalent method for achieving this is the reaction of 3-amino-4-methylbenzoic acid with 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Another common strategy involves the use of coupling agents to facilitate the reaction between 3-amino-4-methylbenzoic acid and 2-fluorobenzoic acid.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 3-amino-4-methylbenzoic acid | 2-fluorobenzoyl chloride | Pyridine, Dichloromethane | This compound |

In the context of synthesizing this compound, the carboxylic acid group is generally retained in its acidic form. However, in subsequent synthetic steps where this molecule is used as an intermediate, the carboxylic acid may be converted into other functional groups, such as esters or amides. For the direct synthesis of the title compound, protecting the carboxylic acid group is often unnecessary, as the amino group is significantly more nucleophilic and will selectively react with the electrophilic benzoyl derivative.

The primary precursor for the 4-methylbenzoic acid portion of the molecule is 3-amino-4-methylbenzoic acid. This starting material provides the necessary aromatic ring, methyl group, carboxylic acid, and the amino group in the correct positions for the subsequent amide bond formation.

The 2-fluorobenzoyl moiety is typically introduced using an activated form of 2-fluorobenzoic acid. The most common precursor is 2-fluorobenzoyl chloride, which is highly reactive and readily couples with the amino group of 3-amino-4-methylbenzoic acid. Alternatively, 2-fluorobenzoic acid itself can be used in conjunction with a peptide coupling agent.

Indirect and Convergent Synthetic Pathways to this compound

While direct synthesis via amide bond formation is the most straightforward and commonly reported method, alternative, more complex pathways could be envisioned. A convergent synthesis could involve the preparation of two more elaborate fragments that are then joined. However, based on available literature, the linear approach of coupling 3-amino-4-methylbenzoic acid with a 2-fluorobenzoyl derivative is the overwhelmingly preferred and most efficient method.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves fundamental organic reactions, primarily the formation of an amide bond. Understanding the mechanisms of these transformations is crucial for optimizing the synthesis and controlling the purity of the final product.

Reaction Mechanism Elucidation of Amide Coupling Reactions

The formation of the amide bond in this compound is typically achieved by coupling 3-amino-4-methylbenzoic acid with an activated form of 2-fluorobenzoic acid. The direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures and results in the elimination of water; these conditions are often too harsh for complex molecules. luxembourg-bio.com Therefore, activating the carboxylic acid is a necessary step to facilitate the reaction under milder conditions. luxembourg-bio.com

The most common strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This can be accomplished in several ways, often through the use of coupling reagents. A general two-step mechanism underlies most amide coupling reactions:

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid (2-fluorobenzoic acid) to form a highly reactive acyl intermediate. This intermediate is more susceptible to nucleophilic attack than the original carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC). When DCC is used, it reacts with the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com This intermediate is a potent acylating agent.

Nucleophilic Attack by the Amine: The amino group of 3-amino-4-methylbenzoic acid acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This attack forms a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the coupling reagent's byproduct (e.g., dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration). luxembourg-bio.com

The reaction can sometimes be accompanied by side reactions. For instance, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway. To prevent this and improve yields, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt can react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine. luxembourg-bio.com

Examination of Aromatic Substitution Mechanisms on Related Fluorinated Benzoic Acid Systems

The starting materials for the synthesis of this compound are substituted benzene (B151609) derivatives. The nature and position of these substituents are determined by the principles of electrophilic aromatic substitution (EAS).

Electrophilic aromatic substitution reactions proceed via a two-step mechanism:

The aromatic ring, acting as a nucleophile, attacks an electrophile (E+), disrupting the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

A proton (H+) is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The substituents already present on the benzene ring influence both the rate of the reaction and the position (ortho, meta, or para) at which the new substituent is added.

Fluorine Substituent: Fluorine is an interesting case in EAS. It is highly electronegative, withdrawing electron density from the ring inductively, which deactivates the ring towards electrophilic attack compared to benzene. However, through resonance, the lone pairs on the fluorine atom can donate electron density to the ring, particularly at the ortho and para positions. acs.orgresearchgate.net This resonance effect stabilizes the carbocation intermediate formed during ortho and para attack. The resonance donation is strong enough that reactions at the para position of fluorobenzene are often faster than at a single position of benzene itself, leading to a high proportion of para-substituted product. acs.org

Carboxylic Acid and Amide Substituents: The carboxylic acid (-COOH) and amide (-NHCOR) groups are deactivating groups. They withdraw electron density from the aromatic ring through both induction and resonance, making the ring less nucleophilic and slower to react with electrophiles. study.com This electron withdrawal is most pronounced at the ortho and para positions, meaning that the meta position is the least deactivated. Consequently, these groups act as meta-directors for incoming electrophiles. study.com

In the context of synthesizing the precursors, such as 2-fluorobenzoic acid or 3-amino-4-methylbenzoic acid, these directing effects are fundamentally important for installing the functional groups at the correct positions on the aromatic ring.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and cost. The key parameters for the amide coupling reaction include the choice of solvent, coupling reagent, reaction temperature, and stoichiometry of reactants.

Solvent Selection: The ideal solvent should dissolve all reactants and reagents but not react with them. For amide coupling, polar aprotic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile are frequently used. scielo.brluxembourg-bio.com The choice of solvent can significantly impact reaction rates and the solubility of byproducts, such as the dicyclohexylurea formed when using DCC. luxembourg-bio.com Acetonitrile, for instance, has been shown to provide a good balance between reaction conversion and selectivity in some coupling reactions and is considered a "greener" solvent than options like DCM. scielo.br

Coupling Reagent and Additives: A wide variety of coupling reagents are available, each with its own advantages. Carbodiimides (e.g., EDC, DCC) and phosphonium (e.g., BOP, PyBOP) or uronium/aminium salts (e.g., HBTU, HATU) are common choices. luxembourg-bio.comscribd.com The selection depends on factors like the steric hindrance of the reactants and the desired reaction rate. As mentioned, additives like HOBt or Oxyma can be included to suppress side reactions and improve yields. luxembourg-bio.com

Temperature and Reaction Time: Amide coupling reactions are often performed at room temperature, but gentle heating may be required for less reactive or sterically hindered substrates. ugd.edu.mk Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, ensuring the reaction goes to completion without allowing for the degradation of products. globalscientificjournal.com For example, in some syntheses, reaction times can be significantly reduced from 20 hours to 4 hours without a major decrease in conversion or selectivity by optimizing other parameters. scielo.br

Stoichiometry: The molar ratio of the reactants (3-amino-4-methylbenzoic acid and 2-fluorobenzoic acid) and the coupling reagents is a critical factor. Typically, a slight excess of the coupling reagent and the carboxylic acid is used to ensure the complete consumption of the amine. Optimization studies often involve varying the amount of a precursor to find the ideal balance that maximizes yield. ugd.edu.mk

The following table illustrates a hypothetical optimization study for the amide coupling step, showing how varying conditions can affect the product yield.

| Entry | Coupling Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC (1.1) | DCM | 25 | 12 | 65 |

| 2 | DCC (1.1) / HOBt (1.0) | DCM | 25 | 12 | 82 |

| 3 | EDC (1.2) / Oxyma (1.0) | DMF | 25 | 8 | 88 |

| 4 | HATU (1.2) | Acetonitrile | 40 | 6 | 92 |

| 5 | EDC (1.2) / Oxyma (1.0) | Acetonitrile | 25 | 8 | 90 |

Absence of Specific Data Prevents Detailed Spectroscopic Analysis of this compound

A comprehensive search for detailed experimental spectroscopic data for the chemical compound this compound has yielded insufficient information to construct a thorough and scientifically accurate article as requested. While general spectroscopic principles and data for related compounds are available, specific, published research findings detailing the ¹H NMR, ¹³C NMR, multidimensional NMR, ¹⁹F NMR, and IR spectra for this particular molecule could not be located.

The requested article structure necessitates a deep dive into the advanced spectroscopic characterization and structural analysis of this compound. This includes high-resolution ¹H NMR chemical shift assignments and coupling constant analysis, ¹³C NMR chemical shift and multiplicity determination, elucidation of structural connectivity through multi-dimensional NMR techniques (such as COSY, HSQC, and HMBC), characterization of the fluorine environment via ¹⁹F NMR, and an investigation of the vibrational signatures of its amide and carboxylic acid functional groups using Infrared (IR) spectroscopy.

To provide scientifically accurate and detailed research findings, access to experimentally obtained and published spectra is crucial. Without this primary data, any attempt to generate the requested content would rely on theoretical predictions and extrapolations from similar molecules. This approach would not meet the required standard of a professional and authoritative article based on established research.

Therefore, due to the lack of specific experimental data in the public domain for this compound, it is not possible to generate the detailed and data-driven article as outlined in the user's instructions while maintaining the necessary standards of scientific accuracy and reliance on documented research findings.

Advanced Spectroscopic Characterization and Structural Analysis of 3 2 Fluorobenzamido 4 Methylbenzoic Acid

Vibrational Spectroscopic Investigations

Raman Spectroscopic Probing of Molecular Vibrations and Conformations

The key vibrational modes expected in the Raman spectrum would include:

Amide Group Vibrations: The amide linkage (-CONH-) is a strong Raman scatterer. The Amide I band, primarily associated with the C=O stretching vibration, is expected to appear in the region of 1640-1680 cm⁻¹. The Amide II (N-H bending and C-N stretching) and Amide III (C-N stretching and N-H bending) bands are also characteristic, though often weaker in Raman spectra compared to infrared.

Aromatic Ring Vibrations: Both the fluorobenzoyl and the methylbenzoic acid moieties will contribute distinct ring stretching and breathing modes. The C=C stretching vibrations of the benzene (B151609) rings typically occur in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are sensitive to substitution patterns, are expected near 1000 cm⁻¹.

Carboxylic Acid Group Vibrations: The carboxylic acid group (-COOH) will likely exist as a hydrogen-bonded dimer in the solid state. The C=O stretching of the dimerized carboxyl group is expected around 1650-1700 cm⁻¹. The O-H stretching vibration, while strong in IR, is typically a weak and broad feature in Raman spectra.

C-F and C-H Vibrations: The C-F stretching vibration of the fluorobenzoyl group is anticipated in the 1200-1300 cm⁻¹ region. Aromatic and methyl C-H stretching vibrations will be prominent in the high-wavenumber region, typically between 2900 and 3100 cm⁻¹.

Conformational analysis through Raman spectroscopy would focus on the dihedral angles between the two aromatic rings and the amide plane. Variations in these angles, influenced by crystal packing or solvent environment, could lead to shifts in the positions and relative intensities of the amide and ring-related vibrational bands. For instance, studies on related benzanilides have shown that the torsional angle between the phenyl ring and the amide group can influence the electronic and vibrational coupling within the molecule.

Table 1: Predicted Key Raman Vibrational Modes for 3-(2-Fluorobenzamido)-4-methylbenzoic Acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| C=O Stretch (Amide I) | Amide (-CONH-) | 1640 - 1680 | Strong intensity, sensitive to hydrogen bonding. |

| C=O Stretch (Carboxyl) | Carboxylic Acid (-COOH) | 1650 - 1700 | Likely indicative of a hydrogen-bonded dimer. |

| C=C Ring Stretch | Aromatic Rings | 1400 - 1600 | Multiple bands expected due to two rings. |

| C-F Stretch | Fluorobenzoyl | 1200 - 1300 | Characteristic for fluorinated aromatic compounds. |

| Ring Breathing | Aromatic Rings | ~1000 | Sensitive to substitution and conformation. |

| C-H Stretch (Aromatic) | Aromatic Rings | 3000 - 3100 | Multiple sharp peaks expected. |

| C-H Stretch (Methyl) | Methyl (-CH₃) | 2900 - 2980 | Symmetric and asymmetric stretching modes. |

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry is a pivotal tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₅H₁₂FNO₃), the predicted monoisotopic mass is 273.0801 Da. HRMS analysis would be expected to yield a measured mass with high accuracy, typically within a few parts per million (ppm) of the theoretical value. This technique is crucial for confirming the identity of the compound and distinguishing it from potential isomers. The table below shows the predicted exact masses for various common adducts that could be observed in an ESI-HRMS experiment.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Chemical Formula | Predicted m/z |

| [M+H]⁺ | [C₁₅H₁₃FNO₃]⁺ | 274.08738 |

| [M+Na]⁺ | [C₁₅H₁₂FNNaO₃]⁺ | 296.06932 |

| [M+K]⁺ | [C₁₅H₁₂FKNO₃]⁺ | 312.04326 |

| [M-H]⁻ | [C₁₅H₁₁FNO₃]⁻ | 272.07282 |

Data sourced from PubChem predictions. journalijdr.com

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fingerprint of the molecule's structure. The fragmentation of this compound is expected to occur primarily at the amide bond, which is the most labile linkage.

A plausible fragmentation pathway for the protonated molecule ([M+H]⁺ at m/z 274.087) would involve:

Cleavage of the Amide Bond: The most common fragmentation for N-arylbenzamides is the cleavage of the C-N amide bond. This can lead to two primary fragment ions:

The 2-fluorobenzoyl cation (m/z 123.01), resulting from the charge being retained on the fluorinated portion. This ion is characteristic of the 2-fluorobenzamido substructure.

The protonated 3-amino-4-methylbenzoic acid fragment (m/z 152.07).

Secondary Fragmentations: These primary fragment ions can undergo further fragmentation.

The 2-fluorobenzoyl cation (m/z 123.01) can lose carbon monoxide (CO) to form the 2-fluorophenyl cation (m/z 95.02).

The protonated 3-amino-4-methylbenzoic acid fragment (m/z 152.07) can lose a molecule of water (H₂O) to yield an ion at m/z 134.06, or it could lose formic acid (HCOOH) to produce an ion at m/z 106.08.

Studies on similar protonated benzamides have shown that substitutions on the benzoyl ring with electron-withdrawing groups, such as fluorine, can influence the fragmentation pathways and enhance certain rearrangements. acs.org

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Predicted Fragment (m/z) | Proposed Neutral Loss |

| 274.09 | 2-Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123.01 | C₈H₉NO₂ |

| 274.09 | Protonated 3-amino-4-methylbenzoic acid | [C₈H₁₀NO₂]⁺ | 152.07 | C₇H₄FO |

| 123.01 | 2-Fluorophenyl cation | [C₆H₄F]⁺ | 95.02 | CO |

| 152.07 | [C₈H₈N]⁺ | [C₈H₈N]⁺ | 106.08 | HCOOH |

| 152.07 | [C₈H₈NO]⁺ | [C₈H₈NO]⁺ | 134.06 | H₂O |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule, providing information about its chromophores and their interaction with the environment.

The molecular structure of this compound contains several chromophoric systems that are expected to give rise to distinct electronic absorptions in the UV-Vis spectrum. The primary chromophores are the two substituted benzene rings and the amide group that links them.

The electronic spectrum is likely to be a composite of the transitions associated with:

The 2-Fluorobenzoyl Moiety: This part of the molecule is a substituted benzene ring, which will exhibit π → π* transitions. The fluorine substituent may cause a slight bathochromic (red) shift compared to unsubstituted benzoyl groups.

The 4-Methylbenzoic Acid Moiety: This chromophore will also display characteristic π → π* transitions.

The Benzamido System: The entire N-phenylbenzamide-like core constitutes a larger conjugated system. Intramolecular charge transfer (ICT) transitions are possible, typically from the substituted aniline (B41778) ring (electron-donating) to the benzoyl group (electron-withdrawing). These ICT bands are often broad and sensitive to the molecular conformation and solvent environment.

The main absorption bands are expected in the UV region, likely between 200 and 350 nm. The presence of the amide linkage, which provides electronic communication between the two aromatic rings, will likely result in a spectrum that is not a simple sum of the two individual chromophores.

The polarity of the solvent can significantly influence the position of the UV-Vis absorption and fluorescence emission maxima, a phenomenon known as solvatochromism. wikipedia.org The extent of this shift provides insight into the change in the dipole moment of the molecule upon electronic transition.

Absorption (UV-Vis): For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. If the molecule exhibits significant intramolecular charge transfer character in its excited state, a more pronounced red shift is expected in polar solvents, as these solvents will stabilize the more polar excited state to a greater extent than the ground state.

Emission (Fluorescence): The fluorescence spectrum is often more sensitive to the solvent environment than the absorption spectrum. Following excitation, the solvent molecules have time to reorient around the excited-state dipole. In polar solvents, this reorientation leads to a greater stabilization of the excited state, resulting in a larger Stokes shift (the energy difference between the absorption and emission maxima) and a significant red shift in the emission wavelength. Benzoic acid itself is known to have its fluorescence quenched via hydrogen-bonding or electron-transfer mechanisms, which could also be a factor in the behavior of this derivative. rsc.org

By measuring the spectra in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol), a Kamlet-Taft or Lippert-Mataga analysis could be performed to quantify the solvatochromic shifts and estimate the change in dipole moment upon excitation.

Table 4: Expected Trends in Spectroscopic Data with Increasing Solvent Polarity

| Spectroscopic Parameter | Expected Change with Increasing Solvent Polarity | Rationale |

| λmax (Absorption) | Small to moderate bathochromic (red) shift | Stabilization of the more polar π* or ICT excited state. |

| λmax (Emission) | Significant bathochromic (red) shift | Solvent relaxation around the excited-state dipole. |

| Stokes Shift | Increase | Greater stabilization of the excited state relative to the ground state. |

| Fluorescence Quantum Yield | May decrease | Potential for non-radiative decay pathways in polar/protic solvents. |

X-ray Crystallography and Solid-State Structural Elucidation

The determination of the three-dimensional atomic arrangement of a crystalline solid is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. However, a thorough search of the current scientific literature and crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Consequently, the following sections outline the established methodologies that would be employed for the complete solid-state structural elucidation of this compound, should suitable crystalline material become available.

Crystal Growth Techniques for this compound

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. For an organic molecule like this compound, several standard methods would be applicable. The most common of these is the slow evaporation of a saturated solution. This technique involves dissolving the compound in a suitable solvent or a mixture of solvents, followed by allowing the solvent to evaporate at a controlled rate. The choice of solvent is critical and is typically determined through solubility screening of the compound in various common organic solvents such as ethanol (B145695), methanol, acetone, ethyl acetate, and dichloromethane.

Another widely used method is vapor diffusion, which can be performed in either a liquid-vapor or vapor-vapor setup. In the liquid-vapor diffusion method, a concentrated solution of the compound is placed in a small vial, which is then enclosed in a larger vessel containing a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution of the compound can promote the slow growth of crystals.

Cooling crystallization is also a viable option, where a saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation. The rate of cooling is a key parameter that needs to be carefully controlled to obtain crystals of suitable size and quality for X-ray diffraction analysis.

Determination of Unit Cell Parameters and Space Group

Once a suitable single crystal of this compound is obtained, it would be mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The initial analysis of the diffraction data involves indexing the reflections to determine the crystal system, the dimensions of the unit cell (a, b, c, α, β, γ), and the Bravais lattice.

Systematic absences in the diffraction data provide information about the translational symmetry elements present in the crystal, which in turn allows for the determination of the space group. The space group is a mathematical description of the symmetry of the crystal structure. As no experimental data is available for this compound, the specific unit cell parameters and space group remain undetermined.

Analysis of Molecular Conformation in the Crystalline State

Following the determination of the unit cell and space group, a full diffraction dataset is collected. The intensities of the reflections are then used to solve the crystal structure, which involves determining the positions of all atoms within the asymmetric unit. The solution of the phase problem can be achieved through direct methods or Patterson methods, followed by refinement of the atomic coordinates and displacement parameters.

A successful structural refinement for this compound would reveal its precise molecular conformation in the solid state. This includes the planarity of the aromatic rings, the dihedral angles between the planes of the 2-fluorobenzoyl and 4-methylbenzoic acid moieties, and the torsion angles within the amide linkage. The conformation of the carboxylic acid group relative to the benzene ring would also be a key feature. In the absence of experimental data, the specific molecular conformation of this compound in the crystalline state is not known.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The analysis of the crystal packing of this compound would be crucial for understanding its supramolecular chemistry. The presence of a carboxylic acid group, an amide linkage, and a fluorine atom suggests the potential for a variety of intermolecular interactions.

Hydrogen bonding would be expected to be a dominant feature, particularly the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. The amide group also provides both a hydrogen bond donor (N-H) and acceptor (C=O), which could lead to the formation of one-dimensional chains or more complex hydrogen-bonded networks.

Hirshfeld Surface Analysis and Crystal Packing Features

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is performed on a solved crystal structure. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the types and proximity of neighboring atoms.

By generating a two-dimensional fingerprint plot from the Hirshfeld surface, the relative contributions of different types of intermolecular contacts can be quantified. For this compound, this analysis would provide quantitative insights into the prevalence of O···H, H···H, C···H, F···H, and other contacts, thereby offering a detailed picture of the crystal packing. Without a determined crystal structure, a Hirshfeld surface analysis cannot be performed for this compound.

Computational and Quantum Chemical Investigations of 3 2 Fluorobenzamido 4 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Ground State Geometriesdergipark.org.trnih.govresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. dergipark.org.trresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that, when combined with a suitable basis set like 6-311++G(d,p), often yields results in good agreement with experimental data for organic molecules. scirp.orgnih.gov

Table 1: Predicted Optimized Geometric Parameters for 3-(2-Fluorobenzamido)-4-methylbenzoic acid (DFT/B3LYP) Note: These are representative values based on calculations for similar molecular structures. Actual values would require specific computation for this molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (Carboxylic) | ~1.22 Å |

| C-O (Carboxylic) | ~1.35 Å | |

| O-H (Carboxylic) | ~0.97 Å | |

| C=O (Amide) | ~1.24 Å | |

| C-N (Amide) | ~1.37 Å | |

| N-H (Amide) | ~1.01 Å | |

| C-F (Aromatic) | ~1.36 Å | |

| Bond Angles | O=C-O (Carboxylic) | ~124° |

| C-N-C (Amide) | ~128° | |

| Dihedral Angle | Phenyl Ring - Phenyl Ring | ~60-90° |

Due to the presence of several single bonds—specifically the C-N bond of the amide and the C-C bond connecting the benzoic acid moiety to the amide nitrogen—this compound can adopt multiple conformations. Conformational analysis is performed to identify the most stable conformers, which correspond to energy minima on the potential energy surface. nih.gov This is often achieved by systematically rotating the key dihedral angles and performing geometry optimization at each step. The relative energies of the resulting conformers are then compared to determine the most probable structures at room temperature. For instance, the orientation of the carboxylic acid group (cis vs. trans) relative to the rest of the molecule can lead to different stable conformers. researchgate.net

Following successful geometry optimization, vibrational frequency calculations are typically performed. scirp.org These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated frequencies correspond to the fundamental vibrational modes, such as stretching, bending, and torsional motions of the atoms. scirp.org

By comparing the computed vibrational spectra with experimentally obtained FTIR and FT-Raman spectra, the accuracy of the computational model can be validated. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the DFT method and the neglect of anharmonicity. scirp.org This comparison aids in the definitive assignment of vibrational bands observed in the experimental spectra. nih.gov

Table 2: Representative Vibrational Frequencies for Key Functional Groups Note: Comparison of typical experimental infrared frequencies with theoretically calculated (scaled) values for similar compounds.

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Calculated Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | 3250 - 2450 |

| Amide | N-H stretch | 3500 - 3100 | 3450 - 3050 |

| Carbonyl (Carboxylic) | C=O stretch | 1725 - 1700 | 1715 - 1690 |

| Carbonyl (Amide) | C=O stretch (Amide I) | 1680 - 1630 | 1670 - 1620 |

| Aromatic Ring | C=C stretch | 1600 - 1450 | 1590 - 1440 |

| C-F Bond | C-F stretch | 1250 - 1000 | 1240 - 990 |

Electronic Structure and Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. actascientific.com A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the two aromatic rings and the amide linkage. The LUMO, conversely, is likely to be distributed over the electron-deficient parts of the molecule, particularly the carbonyl groups and the fluorinated benzene (B151609) ring, which can act as electron-withdrawing moieties.

Table 3: Predicted Frontier Orbital Energies Note: Representative energy values based on DFT calculations of analogous aromatic compounds.

| Parameter | Predicted Energy Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, plotted on its electron density surface. actascientific.comresearchgate.net It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack. dntb.gov.uaresearchgate.net The MEP map uses a color scale to denote different potential values:

Red/Yellow: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack (e.g., acidic hydrogen atoms).

Green: Regions of neutral or near-zero potential.

In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen atoms of both the amide and carboxylic acid groups, as well as the electronegative fluorine atom. The most positive potential (blue) would be located on the acidic hydrogen of the carboxylic acid group and the hydrogen of the amide group, making them potential hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, Lewis-like description of the molecular wave function, which is invaluable for interpreting electronic structure, charge distribution, and intramolecular delocalization effects. For this compound, NBO analysis elucidates the hyperconjugative interactions that contribute to molecular stability. These interactions involve charge transfer from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the delocalization.

Illustrative NBO Analysis Data

Below is a table representing typical donor-acceptor interactions and their second-order perturbation stabilization energies (E(2)) that would be expected from an NBO calculation on this compound, performed at the B3LYP/6-311++G(d,p) level of theory.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N17 | π(C14-O18) | 55.80 | Amide Resonance |

| π(C1-C6) | π(C2-C3) | 20.15 | Intra-ring Delocalization |

| π(C8-C13) | π(C9-C10) | 18.90 | Intra-ring Delocalization |

| LP(2) O18 | σ(N17-C14) | 2.50 | Hyperconjugation |

| LP(2) O20 | σ*(C15-O19) | 1.85 | Hyperconjugation |

Note: The data presented is illustrative and represents typical values for similar molecular structures. Atom numbering is based on a standard IUPAC representation.

The hybridization of key atoms, as determined by NBO analysis, confirms the expected bonding patterns. For example, the carbon atoms within the phenyl rings would exhibit sp² hybridization, consistent with their aromatic character. The carbonyl carbons (C14, C15) would also be sp² hybridized, reflecting their trigonal planar geometry.

Spectroscopic Property Prediction and Validation

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO method, SCRF solvent models)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational chemistry allows for the accurate prediction of NMR chemical shifts (δ), which can aid in the assignment of experimental spectra. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating isotropic magnetic shielding tensors. nih.gov These calculations are often performed using Density Functional Theory (DFT), for instance, with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.gov

To account for the influence of the measurement environment, solvent effects can be incorporated using Self-Consistent Reaction Field (SCRF) models, such as the Polarizable Continuum Model (PCM). This is crucial as solvent-solute interactions can significantly alter the electronic distribution and, consequently, the chemical shifts. The theoretical shielding constants (σ) are typically converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

Illustrative Predicted NMR Chemical Shifts

The following table shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-311++G(d,p) method with a PCM solvent model for DMSO.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| COOH | 12.95 | 167.5 |

| NH | 10.10 | - |

| CH₃ | 2.30 | 18.0 |

| Aromatic H (Benzoic Acid Ring) | 7.30 - 7.90 | - |

| Aromatic H (Fluorobenzamido Ring) | 7.20 - 7.70 | - |

| Aromatic C (Benzoic Acid Ring) | - | 125.0 - 140.0 |

| Aromatic C (Fluorobenzamido Ring) | - | 115.0 - 162.0 (including C-F) |

| C=O (Amide) | - | 165.0 |

Note: The data is illustrative. The ranges provided for aromatic protons and carbons reflect the expected splitting and variation due to different chemical environments within the rings.

Computational Simulation of IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective for simulating these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. researchgate.net The resulting theoretical spectra can be compared with experimental data to confirm structural assignments. researchgate.net Calculations are typically performed after geometry optimization to ensure frequencies are computed at a minimum on the potential energy surface.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. Key vibrational modes for this compound would include O-H stretching of the carboxylic acid, N-H stretching of the amide, C=O stretching of both the acid and amide groups, C-F stretching, and various aromatic C-H and C-C stretching and bending modes. mdpi.com

Illustrative Predicted Vibrational Frequencies

This table presents hypothetical scaled vibrational frequencies and their assignments for key functional groups in this compound.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | ~2950 (broad) | Strong | Weak |

| N-H Stretch (Amide) | 3350 | Medium | Medium |

| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |

| C=O Stretch (Carboxylic Acid) | 1705 | Very Strong | Medium |

| C=O Stretch (Amide I) | 1660 | Very Strong | Medium |

| N-H Bend (Amide II) | 1540 | Strong | Weak |

| Aromatic C=C Stretch | 1590, 1480 | Strong | Strong |

| C-F Stretch | 1230 | Strong | Weak |

Note: The data is illustrative and represents typical frequency values for the specified functional groups.

Prediction of UV-Vis Absorption Maxima and Oscillator Strengths

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. nih.gov It calculates the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.). These energies correspond to the absorption maxima (λₘₐₓ). The intensity of these transitions is quantified by the oscillator strength (f). nih.gov

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic systems and n → π* transitions associated with the carbonyl groups. Calculations performed with a functional like CAM-B3LYP or PBE0 and a suitable basis set, often including a solvent model (PCM), can provide valuable insights into the electronic structure and the nature of the transitions (e.g., intramolecular charge transfer).

Illustrative Predicted UV-Vis Data

This table shows hypothetical TD-DFT results for the primary electronic transitions in this compound in an ethanol (B145695) solvent model.

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 270 | 0.38 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 255 | 0.02 | HOMO → LUMO+1 (n → π) |

| S₀ → S₄ | 230 | 0.52 | HOMO-2 → LUMO (π → π) |

Note: The data is illustrative. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.

Reactivity and Reaction Pathway Studies

Exploration of Potential Energy Surfaces for Chemical Transformations

Understanding the reactivity of a molecule requires exploring its potential energy surface (PES). The PES is a mathematical landscape that maps the energy of a molecular system as a function of its geometry. Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states (TS). Computational methods can be used to locate these stationary points and map the reaction pathways connecting them, such as the intrinsic reaction coordinate (IRC).

For this compound, a relevant chemical transformation to study would be the rotational barrier around the amide C-N bond. Due to the partial double bond character of the amide linkage, this rotation is hindered. Calculating the PES for this dihedral angle rotation would reveal the energy of the transition state and thus the activation energy for the process. This information is critical for understanding the molecule's conformational dynamics. Other potential studies could involve modeling the deprotonation of the carboxylic acid or the mechanism of its esterification.

Illustrative Potential Energy Surface Data

The table below provides hypothetical energy values for the key points on a potential energy surface for the rotation around the amide C-N bond of this compound.

| Structure | Dihedral Angle (C-CO-NH-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Ground State (GS) | ~180° (trans) | 0.0 | Stable planar conformer |

| Transition State (TS) | ~90° | 18.5 | Rotational barrier |

| Ground State (GS') | ~0° (cis) | 2.5 | Higher energy planar conformer |

Note: The data is illustrative and represents typical energy barriers for amide bond rotation.

Transition State Identification and Activation Energy Calculations

Computational studies on molecules containing amide linkages, such as this compound, often focus on the rotational barrier around the C-N amide bond. This rotation is a key conformational process, and the transition state for this process is characterized by a 90° rotation of the amide plane, which disrupts the π-conjugation between the carbonyl group and the nitrogen lone pair. This disruption leads to a significant energy barrier.

For analogous benzamide (B126) derivatives, density functional theory (DFT) calculations have been employed to determine the activation energies for such rotational processes. The transition state is identified as a saddle point on the potential energy surface, and its structure is characterized by a perpendicular arrangement of the substituent relative to the amide group. The energy difference between the ground state (planar or near-planar conformation) and this transition state defines the activation energy (Ea) of the rotational barrier.

Below is a representative data table illustrating typical activation energies for C-N bond rotation in related benzamide systems, as determined by computational methods.

| Compound/System | Computational Method | Calculated Activation Energy (kcal/mol) |

| N-phenylbenzamide | DFT (B3LYP/6-31G) | 15 - 20 |

| N-(2-fluorophenyl)benzamide | DFT (B3LYP/6-31G) | 16 - 22 |

| N-methylbenzamide | DFT (B3LYP/6-31G*) | 18 - 23 |

Note: The values in this table are illustrative and based on typical ranges found for analogous compounds in computational chemistry literature. They are not experimental values for this compound.

Analysis of Aromaticity (e.g., HOMA index) and its Perturbations

The aromaticity of the two benzene rings in this compound can be quantitatively assessed using geometry-based indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is a valuable tool in computational chemistry for evaluating the degree of π-electron delocalization in cyclic systems. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 suggest a deviation from ideal aromaticity.

For the benzoic acid ring, the presence of the electron-withdrawing carboxylic acid group and the electron-donating methyl and benzamido groups will perturb the aromaticity. Similarly, the aromaticity of the fluorobenzamido ring is influenced by the electron-withdrawing fluorine atom and the amide linkage. Computational studies on substituted benzenes have shown that the nature and position of substituents can significantly impact the HOMA index. psu.edu

In the case of this compound, the interplay of these substituents is expected to lead to distinct HOMA values for each ring. The benzoic acid ring, being substituted with both electron-donating and electron-withdrawing groups, will likely exhibit a HOMA value that reflects a balance of these effects. The fluorobenzamido ring's aromaticity will be primarily influenced by the competing effects of the fluorine atom and the amide group. A decrease in the HOMA index is generally observed with increasing substituent-induced bond length alternation. psu.edu

The following table presents hypothetical HOMA indices for the two aromatic rings in this compound, based on trends observed in computational studies of similarly substituted benzene derivatives.

| Aromatic Ring | Substituents | Expected HOMA Index Range |

| Benzoic acid ring | -COOH, -CH3, -NHCO- | 0.970 - 0.990 |

| Fluorobenzoyl ring | -F, -CONH- | 0.980 - 0.995 |

Note: These HOMA index ranges are estimations based on the known effects of similar substituents on the aromaticity of benzene rings and are not derived from direct calculations on this compound.

Molecular Dynamics Simulations and Conformational Dynamics

Investigation of Dynamic Behavior in Solution and Gas Phase

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and conformational landscape of molecules like this compound in different environments. In the gas phase, MD simulations can reveal the intrinsic conformational preferences of the molecule, free from solvent interactions. These simulations would likely show significant flexibility, particularly with respect to the rotation around the C-N amide bond and the bond connecting the benzamido group to the benzoic acid ring.

In solution, the dynamic behavior is expected to be significantly influenced by the surrounding solvent molecules. MD simulations of substituted benzoic acids in various solvents have demonstrated that the solvent can modulate the conformational preferences and intermolecular interactions. researchgate.netnih.gov For this compound, simulations in polar solvents would likely show a more extended conformation to maximize solute-solvent interactions, while in nonpolar solvents, intramolecular interactions might lead to more compact structures.

Solvent Effects on Molecular Conformation and Interaction

The choice of solvent can have a profound effect on the conformational equilibrium and intermolecular interactions of this compound. Solvents can influence the stability of different conformers by preferentially solvating certain functional groups. For instance, polar protic solvents like water or alcohols can form hydrogen bonds with the carboxylic acid and amide groups, thereby stabilizing more open conformations.

Computational studies on related benzamides have shown that intramolecular hydrogen bonding can be a significant factor in determining the preferred conformation in solution. researchgate.net For the target molecule, the potential for an intramolecular hydrogen bond between the amide N-H and the fluorine atom or the carboxylic acid group could be investigated through MD simulations in different solvents. The relative strength of solute-solvent versus intramolecular interactions will dictate the dominant conformational states.

The following table summarizes the expected dominant interactions and conformational effects of different solvent types on this compound, based on general principles and studies of similar molecules.

| Solvent Type | Dominant Solute-Solvent Interactions | Expected Effect on Conformation |

| Polar Protic (e.g., water, ethanol) | Hydrogen bonding with -COOH and -NHCO- | Promotes extended conformations, disrupts intramolecular H-bonds |

| Polar Aprotic (e.g., DMSO, acetone) | Dipole-dipole interactions | Stabilizes polar conformers, may compete with intramolecular H-bonds |

| Nonpolar (e.g., hexane, toluene) | van der Waals interactions | Favors compact conformations, promotes intramolecular H-bonds and self-association |

Intermolecular Interactions and Self-Assembly Studies

Dimerization and Hydrogen Bonding Network Analysis

A hallmark of carboxylic acids is their propensity to form strong hydrogen-bonded dimers. In the case of this compound, the carboxylic acid group is expected to be the primary site for dimerization, leading to the formation of a characteristic eight-membered ring motif through O-H···O hydrogen bonds. nih.gov The strength and geometry of these hydrogen bonds can be analyzed computationally.

Computational studies on substituted benzoic acids have shown that substituents can modulate the strength of the dimerization. medcentral.com The electronic nature of the 2-fluorobenzamido group will influence the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby affecting the hydrogen bond strength.

Below is a data table summarizing the typical hydrogen bond distances and energies for benzoic acid dimers, which are expected to be comparable for this compound.

| Hydrogen Bond Parameter | Typical Calculated Value Range |

| O-H···O distance (Å) | 2.6 - 2.8 |

| Dimerization Energy (kcal/mol) | -10 to -15 |

Note: These values are typical for benzoic acid dimers as determined by quantum chemical calculations and serve as an estimate for the interactions in this compound.

Supramolecular Interactions and Crystal Engineering Principles

A primary and highly predictable supramolecular synthon in the crystal structure of this compound is the formation of centrosymmetric carboxylic acid dimers. This motif, characterized by a pair of O—H⋯O hydrogen bonds between the carboxyl groups of two molecules, is a robust and frequently observed feature in the crystal structures of carboxylic acids. researchgate.netnih.govresearchgate.net This dimerization results in the formation of a stable eight-membered ring, often described with the graph-set notation R²₂(8). researchgate.net

Beyond this principal interaction, the amide functional group introduces additional possibilities for hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can serve as an acceptor. This can lead to the formation of N—H⋯O hydrogen bonds, which may link the carboxylic acid dimers into chains or more complex three-dimensional networks. researchgate.netnih.gov The presence of the fluorine atom in the 2-fluorobenzamido moiety can also influence the crystal packing. While fluorine is a weak hydrogen bond acceptor, C—H⋯F interactions may occur. Furthermore, the fluorine substituent can modulate the electronic properties of the aromatic ring, potentially influencing π–π stacking interactions. dcu.ie

Table 1: Potential Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Common Motif |

| O—H⋯O | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Centrosymmetric Dimer (R²₂(8)) |

| N—H⋯O | Amide (-NH) | Carbonyl (C=O) or Carboxylic Acid (-COOH) | Chains or Sheets |

| C—H⋯O | Aromatic C-H | Carbonyl (C=O) or Carboxylic Acid (-COOH) | Network Stabilization |

| π–π Stacking | Aromatic Rings | Aromatic Rings | Parallel or Offset Stacking |

| C—H⋯π | Aromatic or Methyl C-H | Aromatic Ring | T-shaped or Parallel-displaced |

| C—H⋯F | Aromatic or Methyl C-H | Fluorine (-F) | Weak electrostatic interactions |

Molecular Docking Studies (Focusing on Binding Mode and Interaction Mechanics)

The binding of benzoic acid derivatives to protein targets is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The carboxylic acid group is a key pharmacophoric feature, frequently forming strong hydrogen bonds with polar amino acid residues such as arginine, lysine, serine, and histidine in the protein's binding pocket. nih.govnih.gov The oxygen atoms of the carboxylate can act as hydrogen bond acceptors, while the hydroxyl proton can be a donor.

The aromatic rings of this compound are expected to engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, tryptophan, and leucine. researchgate.net The methyl group on the benzoic acid ring can further enhance these hydrophobic interactions. The 2-fluorobenzamido moiety introduces additional interaction possibilities. The amide group can participate in hydrogen bonding, with the N-H acting as a donor and the carbonyl oxygen as an acceptor. The fluorine atom, with its electronegativity, can participate in electrostatic or halogen bonding interactions with suitable residues in the binding site. nih.gov

Table 2: Predicted Interaction Types in Molecular Docking of this compound

| Molecular Feature | Potential Interacting Amino Acid Residues | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bonding, Salt Bridge |

| Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π Stacking, Hydrophobic Interactions |

| Amide Group (-CONH-) | Asparagine, Glutamine, Serine, Threonine | Hydrogen Bonding |

| Methyl Group (-CH₃) | Alanine, Valine, Leucine, Isoleucine | Hydrophobic Interactions |

| Fluorine Atom (-F) | Polar or charged residues | Electrostatic, Halogen Bonding |

Chemical Reactivity and Derivatization of 3 2 Fluorobenzamido 4 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a range of chemical transformations, including esterification, amidation, and decarboxylation.

The carboxylic acid group of 3-(2-fluorobenzamido)-4-methylbenzoic acid can be converted to an ester through various esterification methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to either use a large excess of the alcohol or remove the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the corresponding ester. Another mild and efficient method involves the use of alkylating agents, such as alkyl halides, in the presence of a base to deprotonate the carboxylic acid, forming a carboxylate salt that then acts as a nucleophile.

| Reagent/Method | Conditions | Product |

| Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst (e.g., H₂SO₄) | Reflux | Methyl/Ethyl Ester |

| Thionyl Chloride (SOCl₂) followed by Alcohol | Room temperature or gentle heating | Corresponding Ester |

| Alkyl Halide (e.g., Methyl Iodide) / Base (e.g., K₂CO₃) | Room temperature or gentle heating in a polar aprotic solvent | Corresponding Ester |

This table presents common esterification methods applicable to benzoic acid derivatives.

The carboxylic acid functionality can be transformed into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

These peptide coupling reagents are widely used in the synthesis of peptides and other amides under mild conditions. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used and the desired product. The direct amidation of unprotected amino acids has also been explored using Lewis acid catalysts. nih.gov

| Coupling Reagent | Additive | General Conditions |

| DCC | HOBt | Organic solvent (e.g., DCM, DMF), Room temperature |

| EDC | HOBt or HOAt | Aqueous or organic solvent, Room temperature |

| SOCl₂ | - | Formation of acyl chloride intermediate, then reaction with amine |

This table showcases common reagents for amidation and peptide coupling of carboxylic acids.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur with benzoic acid derivatives under certain conditions. The ease of decarboxylation is influenced by the nature and position of substituents on the aromatic ring. While benzoic acid itself is quite stable, the presence of certain functional groups can facilitate this reaction. For instance, the decarboxylation of some substituted benzoic acids can be achieved by heating in the presence of a copper catalyst in a high-boiling solvent like quinoline. wikipedia.org

Recent advancements have described milder methods for the decarboxylation of benzoic acids. For example, a radical decarboxylation can be achieved through ligand to metal charge transfer in copper carboxylates. nih.gov Additionally, multifunctional catalysts composed of bimetallic nanoparticles on supported ionic liquid phases have been shown to be effective for the decarboxylation of hydroxybenzoic acid derivatives. nih.gov The specific conditions required for the decarboxylation of this compound would likely depend on the electronic effects of the benzamido and methyl substituents.

Reactions Involving the Amide Linkage

The amide bond in this compound is generally stable but can undergo cleavage or modification under specific reaction conditions.

The amide linkage can be hydrolyzed back to its constituent carboxylic acid (2-fluorobenzoic acid) and amine (3-amino-4-methylbenzoic acid) under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This is generally a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water. The steric effect of ortho substituents on benzamides can influence the rate of acidic hydrolysis. acs.org

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This reaction is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the strong base. The rate of alkaline hydrolysis is influenced by the nature of the substituents on both the benzoyl and aniline (B41778) portions of the amide. acs.org

| Condition | Reagents | Products |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | 2-Fluorobenzoic acid and 3-Amino-4-methylbenzoic acid salt |

| Basic | Strong base (e.g., NaOH, KOH), Water, Heat | 2-Fluorobenzoic acid salt and 3-Amino-4-methylbenzoic acid |

This table outlines the general conditions and products for the hydrolysis of the benzamido group.

The secondary amide nitrogen in the benzamido group possesses a hydrogen atom that can potentially be replaced by an alkyl or other functional group. N-alkylation of amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine. However, under certain conditions, this transformation is possible.

One common method involves the deprotonation of the amide with a strong base to form an amidate anion, which is a more potent nucleophile. This anion can then react with an alkylating agent, such as an alkyl halide. The direct N-alkylation of amides with alcohols has also been achieved using various catalysts. researchgate.netnih.gov The success of such a reaction on this compound would depend on the choice of base and electrophile, as well as the potential for competing reactions at other sites in the molecule. Deoxygenative photochemical alkylation of secondary amides has also been reported as a method for the synthesis of α-branched secondary amines. nih.gov

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The benzoic acid ring of the title compound is substituted with a methyl group (-CH₃) at position 4, an amido group (-NHCOC₆H₅F) at position 3, and a carboxylic acid group (-COOH) at position 1. The regioselectivity of electrophilic aromatic substitution (EAS) on this ring is determined by the cumulative electronic effects of these substituents. assets-servd.host

-COOH group: This is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, thereby making the ring less nucleophilic. It directs incoming electrophiles to the meta position (positions 3 and 5). egpat.com

-CH₃ group: An alkyl group is an activating substituent that donates electron density via an inductive effect, making the ring more reactive towards electrophiles. It is an ortho, para-director. libretexts.org

-NHCO-Ar group (Amido): The amido group is a powerful activating group. While the carbonyl component is electron-withdrawing, the nitrogen atom's lone pair donates significant electron density into the ring via resonance. This resonance effect dominates, making the group a strong ortho, para-director. assets-servd.host

The available positions for substitution on the ring are C2, C5, and C6. The directing effects of the existing groups on these positions are summarized below.

| Available Position | Directing Effect from -COOH (at C1) | Directing Effect from -NHCO-Ar (at C3) | Directing Effect from -CH₃ (at C4) | Overall Predicted Activation/Deactivation |

| C2 | Ortho | Ortho | Meta | Strongly activated by amido group, but sterically hindered by two adjacent groups. |

| C5 | Meta | Para | Ortho | Strongly activated by both the amido and methyl groups; least sterically hindered. |

| C6 | Ortho | Meta | Meta | Deactivated relative to C2 and C5. |

Based on this analysis, electrophilic attack is most likely to occur at the C5 position, which is strongly activated by both the amido (para) and methyl (ortho) groups and is meta to the deactivating carboxyl group.

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org For this compound, the directing effects outlined above predict that nitration will occur selectively.

The arenium ion intermediate formed by the attack of the nitronium ion at the C5 position is significantly stabilized by resonance contributions from both the nitrogen of the amido group and the electron-donating methyl group. In contrast, attack at C2 would experience considerable steric hindrance from the adjacent substituents. Attack at C6 is electronically disfavored. Therefore, the reaction is expected to yield predominantly 3-(2-fluorobenzamido)-4-methyl-5-nitrobenzoic acid . This high degree of regioselectivity is common in polysubstituted aromatic systems where the directing effects of the substituents are cooperative. libretexts.org

Halogenation: Electrophilic halogenation, such as bromination (using Br₂/FeBr₃) or chlorination (using Cl₂/AlCl₃), follows the same mechanistic principles as nitration. The regiochemical outcome is governed by the same substituent effects. Consequently, halogenation is predicted to occur at the C5 position, yielding 5-halo-3-(2-fluorobenzamido)-4-methylbenzoic acid. While halogens themselves are deactivating substituents, their introduction onto the ring is directed by the powerful activating groups already present. reddit.com

Sulfonation: Sulfonation, typically performed with fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. youtube.com As with other EAS reactions, the electrophile (SO₃) will preferentially attack the most nucleophilic position. For the title compound, this remains the C5 position. The expected major product is therefore 3-(2-fluorobenzamido)-5-sulfo-4-methylbenzoic acid . The sulfonation reaction is often reversible, which can be utilized in synthetic strategies. libretexts.org

Reactions on the Fluorinated Benzene (B151609) Ring

The second aromatic ring, derived from 2-fluorobenzoyl chloride, possesses a fluorine atom and is attached to the rest of the molecule via an amide linkage (-CONH-). The reactivity of this ring is fundamentally different from the benzoic acid ring. The amide group, when viewed from the perspective of the fluorinated ring, is deactivating towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl.

The fluorinated ring is a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction requires a good leaving group (in this case, the fluoride (B91410) ion) and the presence of strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgmasterorganicchemistry.com

In this compound, the fluorine atom is at the C2' position of its ring, ortho to the powerfully electron-withdrawing amide linkage (-CONH-). This arrangement strongly activates the ipso-carbon (the carbon bearing the fluorine) for attack by nucleophiles. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The rate-determining step is typically the initial attack of the nucleophile, meaning the high electronegativity of fluorine accelerates the reaction by activating the ring, even though the C-F bond is strong. masterorganicchemistry.com

A wide variety of nucleophiles can displace the fluoride ion, leading to diverse derivatives.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-(2-methoxybenzamido)-4-methylbenzoic acid |

| Amine | Ammonia (NH₃), Piperidine | 3-(2-aminobenzamido)-4-methylbenzoic acid derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(2-(phenylthio)benzamido)-4-methylbenzoic acid |

| Hydroxide | Sodium hydroxide (NaOH) | 3-(2-hydroxybenzamido)-4-methylbenzoic acid |

This SNAr reactivity provides a versatile pathway for modifying the fluorinated portion of the molecule.

Functionalization of the unsubstituted positions (C3', C4', C5', C6') on the fluorinated ring via electrophilic aromatic substitution is challenging. The combined electron-withdrawing effects of the fluorine atom (via induction) and the amide group make this ring significantly deactivated compared to benzene. masterorganicchemistry.com However, if forced under harsh conditions, the regioselectivity would be dictated by the existing substituents. The fluorine atom is an ortho, para-director (despite being deactivating), and the amide group is a meta-director from the perspective of this ring. The position para to the fluorine (C5') is likely the least deactivated site for a potential electrophilic attack.

Reactions Involving the Methyl Group

The methyl group attached to the benzoic acid ring is at a benzylic position, which makes its C-H bonds weaker and more susceptible to reaction than those of a typical alkyl group. libretexts.org

This reactivity is primarily due to the ability of the benzene ring to stabilize the intermediate benzyl (B1604629) radical or carbocation through resonance. The most common reactions involving this methyl group are free-radical halogenation and oxidation.

Free-Radical Bromination: The benzylic hydrogens can be selectively replaced by a halogen atom under free-radical conditions. N-Bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide (BPO) or UV light, is the standard reagent for this transformation. rsc.orgchegg.com This reaction proceeds via a radical chain mechanism and is highly selective for the benzylic position over the aromatic C-H bonds. The expected product is 3-(2-fluorobenzamido)-4-(bromomethyl)benzoic acid . This brominated derivative is a valuable synthetic intermediate, as the benzylic bromide can be readily displaced by various nucleophiles in SN1 or SN2 reactions. rsc.org

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions (e.g., heat). savemyexams.comgoogle.com This would convert the methyl group into a second carboxylic acid group, forming 3-(2-fluorobenzamido)phthalic acid . However, achieving this transformation selectively can be difficult due to the potential for the oxidizing agent to react with other parts of the molecule, particularly the electron-rich benzoic acid ring, potentially leading to ring cleavage under harsh conditions. Milder oxidation methods can sometimes yield the corresponding aldehyde, but over-oxidation to the carboxylic acid is common. ncert.nic.in

| Reaction Type | Reagents | Product |

| Free-Radical Bromination | NBS, Benzoyl Peroxide | 3-(2-fluorobenzamido)-4-(bromomethyl)benzoic acid |

| Strong Oxidation | KMnO₄, heat | 3-(2-fluorobenzamido)phthalic acid |

Lack of Specific Research Data Precludes Article Generation on this compound

Despite a comprehensive search for scientific literature, detailed research findings on the specific chemical reactivity of This compound are not available in the public domain. Specifically, no scholarly articles, patents, or detailed experimental data could be retrieved concerning the oxidation of its methyl group to an aldehyde or carboxylic acid, or its halogenation at the methyl group.

The user's request mandated a thorough and scientifically accurate article focusing exclusively on these reactions for the specified compound, structured around a precise outline. The instructions also strictly prohibited the inclusion of information not directly pertaining to "this compound."

While the chemical principles of oxidation and benzylic halogenation are well-established for related aromatic compounds, the absence of specific experimental data for "this compound" makes it impossible to generate an article that meets the required standards of scientific accuracy and detailed research findings. Providing information based on analogous but different molecules would be speculative and would violate the explicit instructions to focus solely on the requested compound.

Therefore, the requested article on the "" cannot be generated at this time due to the lack of specific research data for the outlined topics.

Advanced Material Characterization Techniques

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition

Thermal analysis techniques are fundamental in understanding the physicochemical properties of a compound as a function of temperature. tainstruments.com Thermogravimetric Analysis (TGA) measures mass changes, while Differential Scanning Calorimetry (DSC) monitors heat flow, providing insights into thermal stability, decomposition, melting, and other phase transitions. psu.edumdpi.com

Thermal Stability Profiling

Thermogravimetric Analysis (TGA) would be employed to determine the thermal stability of 3-(2-Fluorobenzamido)-4-methylbenzoic acid. By heating a sample at a controlled rate, TGA can identify the temperature at which the compound begins to decompose, indicated by a loss of mass. This is crucial for defining the upper-temperature limit for its handling, storage, and processing. For analogous benzoic acid derivatives, decomposition often occurs at temperatures exceeding 200°C. mdpi.com A typical TGA experiment would yield a curve showing percentage weight loss versus temperature, from which the onset temperature of decomposition can be precisely determined.

A hypothetical TGA profile for this compound might look like the data presented in the table below, which illustrates how such data is typically reported.

| Temperature (°C) | Weight Loss (%) | Event |

| 25 - 250 | 0 | Stable |